3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide
Description
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide is a halogenated benzamide derivative characterized by a bromine atom at position 3, a fluorine atom at position 5, and an N-methoxy-N-methyl carbamate group attached to the benzamide core. This compound is typically a white solid with solubility in polar organic solvents such as dimethyl sulfoxide (DMSO) and chloroform . Its synthesis often involves coupling reactions between substituted benzoic acids and N-methoxy-N-methylamine, facilitated by reagents like propylphosphonic anhydride (T3P) or thionyl chloride .
The structural features of this compound make it a valuable intermediate in medicinal chemistry, particularly in the development of protease inhibitors and kinase-targeting agents. The electron-withdrawing bromine and fluorine substituents enhance electrophilic reactivity, while the N-methoxy-N-methyl group improves metabolic stability and solubility .
Properties
IUPAC Name |
3-bromo-5-fluoro-N-methoxy-N-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9BrFNO2/c1-12(14-2)9(13)6-3-7(10)5-8(11)4-6/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLKRZFPDSMPZAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)C1=CC(=CC(=C1)Br)F)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9BrFNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide typically involves the reaction of 3-bromo-5-fluoroaniline with N-methoxy-N-methylamine in the presence of a coupling agent such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMT-MM) . The reaction is carried out in solvents like methanol, isopropyl alcohol, or acetonitrile, which can solubilize DMT-MM . Industrial production methods may involve bulk manufacturing and custom synthesis to meet specific requirements .
Chemical Reactions Analysis
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms on the benzene ring can be substituted with other functional groups using appropriate reagents and conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.
Common reagents used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-5-fluoro-N-methoxy-N-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its binding affinity and specificity towards these targets. The methoxy and methyl groups further modulate its chemical properties, influencing its solubility and reactivity .
Comparison with Similar Compounds
Structural Analogues with Varied Substituent Patterns
The following table summarizes key structural analogs and their distinguishing features:
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